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Compound of Interest

Compound Name: GSK-J1 lithium salt

Cat. No.: B1574223 Get Quote

Executive Summary
GSK-J1 is a first-in-class, potent inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and

UTX (KDM6A).[1][2][3] Originally characterized as highly selective, subsequent proteome-wide

analyses have redefined it as a semi-selective probe with significant off-target activity against

the KDM5 (JARID1) subfamily.

For drug development professionals, the critical takeaway is the narrow selectivity window.

While GSK-J1 exhibits nanomolar potency against KDM6, it inhibits KDM5 family members with

only a 5- to 10-fold reduction in potency in certain assays.[2] Consequently, biological

phenotypes observed at high concentrations (>10 µM) or with the cell-permeable prodrug GSK-

J4 must be interpreted with caution, utilizing inactive controls (GSK-J2/J5) to validate

H3K27me3 dependence.

Chemical Biology & Mechanism of Action[1][4][5]
The Probe vs. The Prodrug
GSK-J1 contains a highly polar carboxylate group, rendering it cell-impermeable.[4] For cellular

studies, the ethyl ester prodrug GSK-J4 is required.[5][6]

GSK-J1 (Free Acid): Active biochemical probe. Used for in vitro enzymatic assays

(AlphaScreen, Mass Spec).
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GSK-J4 (Ethyl Ester): Cell-permeable prodrug.[4][6][7][8][9] Hydrolyzed by intracellular

esterases to release GSK-J1.[4]

GSK-J2 / GSK-J5: The inactive pyridine regio-isomers used as negative controls for

biochemical and cellular assays, respectively.[5]

Binding Mechanism
GSK-J1 functions as a competitive inhibitor of the co-factor ngcontent-ng-c1989010908=""

_nghost-ng-c2193002942="" class="inline ng-star-inserted">

-ketoglutarate (2-OG). It binds within the catalytic JmjC domain, chelating the active site Fe(II)
cation.

Diagram: Mechanism of Action & Prodrug Activation
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Caption: Workflow of GSK-J4 cellular entry, hydrolysis to GSK-J1, and nuclear target

engagement.

Selectivity Profile: KDM6 vs. KDM5
The selectivity of GSK-J1 is the subject of ongoing refinement in the literature. Early data

(Kruidenier et al., 2012) suggested >100-fold selectivity. Later independent validations

(Heinemann et al., 2014; Horton et al., 2016) demonstrated that the KDM5 family is a

significant off-target.
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Quantitative Data Summary (IC50)
The following table synthesizes data from conflicting reports to provide a realistic potency

range.

Target Family Enzyme Gene
IC50
(Biochemical)*

Selectivity
Ratio (vs
KDM6B)

Primary (KDM6) JMJD3 KDM6B 28 – 60 nM 1.0x (Reference)

UTX KDM6A 53 – 60 nM ~1.0x

Secondary

(KDM5)
JARID1B KDM5B

170 nM – 94

µM†
~6x – 1500x

JARID1C KDM5C 550 nM – 11 µM ~10x – 180x

JARID1A KDM5A 6.8 µM >100x

Inactive JMJD2 KDM4 > 100 µM >1000x

*Note on Discrepancies:

† The "Heinemann Shift": While Kruidenier et al. reported negligible KDM5 inhibition,

Heinemann et al. (Nature 2014) utilized AlphaLISA assays to show that GSK-J1 inhibits

KDM5B and KDM5C with IC50s in the low micromolar or high nanomolar range, suggesting

a selectivity window of only 5-10 fold in some contexts.

Tocris Bioscience Data: Lists KDM5B IC50 at 170 nM, which is dangerously close to the

KDM6B IC50 (28 nM), implying poor selectivity.

Structural Basis of Selectivity
The selectivity for KDM6 over KDM5 is driven by the specific geometry of the substrate binding

cleft:

KDM6 (JMJD3): The tetrahydrobenzazepine ring of GSK-J1 sits in a narrow cleft defined by

residues Arg1246 and Pro1388.[4] This steric fit is optimal.
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KDM5 (JARID1): The KDM5 active site is highly homologous but possesses subtle

differences in the hydrophobic pocket adjacent to the Fe(II) center. While GSK-J1 can enter

and chelate the iron in KDM5, the fit is less energetically favorable, leading to higher

values. However, the lack of severe steric clashes allows for the observed "off-target"
potency.

Diagram: Selectivity Hierarchy
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Caption: Hierarchical binding profile of GSK-J1 showing the narrow window between KDM6

and KDM5.

Experimental Protocols
To validate results, researchers must distinguish between KDM6 and KDM5 inhibition. The

following protocols outline the standard validation workflow.

Biochemical Validation (AlphaScreen)
Use this to determine IC50 against purified enzymes.

Reagents: Purified catalytic domains of JMJD3 and JARID1B; Biotinylated histone H3

peptides (H3K27me3 for JMJD3, H3K4me3 for JARID1B).

Reaction Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA, 50 µM Ammonium

Iron(II) Sulfate, 1 mM
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-ketoglutarate, 2 mM Ascorbate.

Inhibitor Prep: Serially dilute GSK-J1 (free acid) in DMSO. Do not use GSK-J4.

Incubation: Incubate enzyme + inhibitor for 15 min. Add substrate and incubate for 60 min at

RT.

Detection: Add Streptavidin-Donor and Protein A-Acceptor beads (recognizing the product

antibody). Read on EnVision plate reader.

Validation: A shift in IC50 < 10-fold between JMJD3 and JARID1B indicates poor batch

selectivity or assay interference.

Cellular Validation (Target Engagement)
Use this to confirm H3K27me3 modulation in cells.

Cell Culture: Macrophages or HEK293T cells.

Treatment:

Experimental: GSK-J4 (Prodrug) at 1, 5, and 10 µM.

Negative Control: GSK-J5 (Inactive Prodrug) at matching concentrations.

Vehicle: DMSO (<0.1%).[9]

Duration: 24 to 48 hours.

Lysis & Western Blot:

Lyse nuclei using high-salt extraction.

Blot for H3K27me3 (Target marker) and H3K4me3 (Off-target marker).

Interpretation:

Success: Increase in H3K27me3 with GSK-J4 but not GSK-J5.
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Off-Target Warning: Significant increase in H3K4me3 levels suggests KDM5 inhibition is

occurring at the chosen concentration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.researchgate.net/figure/The-cell-permeable-JMJD3-inhibitor-GSK-J4-but-not-cell-impermeable-GSK-J1-significantly_fig4_337301756
https://www.researchgate.net/figure/GSK-J1-is-selective-for-H3K27-demethylases-of-the-KDM6-subfamily-and-specifically-binds_fig4_230582285
https://pmc.ncbi.nlm.nih.gov/articles/PMC4958579/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4958579/
https://www.medchemexpress.com/GSK-J2.html
https://escholarship.org/content/qt3dv3k7c1/qt3dv3k7c1.pdf
https://www.benchchem.com/product/b1574223#gsk-j1-target-selectivity-profile-kdm6-vs-kdm5
https://www.benchchem.com/product/b1574223#gsk-j1-target-selectivity-profile-kdm6-vs-kdm5
https://www.benchchem.com/product/b1574223#gsk-j1-target-selectivity-profile-kdm6-vs-kdm5
https://www.benchchem.com/product/b1574223#gsk-j1-target-selectivity-profile-kdm6-vs-kdm5
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1574223?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

